Home > Products > Screening Compounds P107659 > Silodosin S-Isomer
Silodosin S-Isomer -

Silodosin S-Isomer

Catalog Number: EVT-13564421
CAS Number:
Molecular Formula: C25H32F3N3O4
Molecular Weight: 495.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Silodosin S-Isomer is a specific stereoisomer of Silodosin, a pharmaceutical compound primarily used for the treatment of benign prostatic hyperplasia (BPH). Silodosin functions as an alpha-1 adrenergic receptor antagonist, selectively targeting the alpha-1A subtype of these receptors, which are predominantly found in the prostate and bladder. This selectivity facilitates the relaxation of smooth muscle in these areas, thus alleviating urinary symptoms associated with BPH.

Source and Classification

Silodosin was developed by Kissei Pharmaceutical Co., Ltd., and received approval from the U.S. Food and Drug Administration in 2008. The compound is classified as a small molecule drug and is recognized under various brand names including Rapaflo and Urorec. Its chemical formula is C25H32F3N3O4C_{25}H_{32}F_{3}N_{3}O_{4}, with a molecular weight of approximately 495.53 g/mol .

Synthesis Analysis

Methods and Technical Details

The synthesis of Silodosin involves several key steps to ensure high optical purity. One notable method begins with the reaction of an enantiomeric mixture of a precursor compound with (1S, 2R)-2-benzylaminocyclohexane methanol, resulting in a diastereomeric mixture. This mixture undergoes crystallization to achieve high enantiomeric excess (up to 99.9%) .

The general synthetic route includes:

  1. Formation of Intermediates: Initial compounds are created through reactions involving Grignard reagents and acyl chlorides.
  2. Crystallization: Diastereomers are separated via crystallization techniques.
  3. Final Conversion: The final product is obtained through various transformations, including hydrolysis and rearrangement reactions, yielding Silodosin with high purity .
Molecular Structure Analysis

Structure and Data

Silodosin S-Isomer features a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The structural formula can be represented as follows:

Silodosin Structure C25H32F3N3O4\text{Silodosin Structure }C_{25}H_{32}F_{3}N_{3}O_{4}

Key structural data include:

  • Molecular Weight: 495.53 g/mol
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 9
  • Rotatable Bond Count: 13
  • Topological Polar Surface Area: 97 Ų .
Chemical Reactions Analysis

Reactions and Technical Details

Silodosin undergoes various chemical reactions during its synthesis, including:

  • Friedel-Crafts Acylation: A method used to introduce acyl groups into aromatic compounds.
  • Hofmann Rearrangement: A reaction where primary amides are converted into primary amines with one fewer carbon atom.
  • Hydrogenation Reactions: Utilized for reducing double bonds or removing protecting groups in the synthesis process .

These reactions are carefully controlled to enhance yield and purity, achieving a final product suitable for pharmaceutical applications.

Mechanism of Action

Process and Data

Silodosin acts primarily by antagonizing the alpha-1A adrenergic receptors located in the smooth muscles of the prostate and bladder neck. By blocking these receptors, Silodosin induces relaxation of the smooth muscle, leading to improved urinary flow and reduced symptoms associated with BPH.

The mechanism can be summarized as follows:

  1. Receptor Binding: Silodosin binds selectively to alpha-1A receptors.
  2. Signal Inhibition: This binding inhibits the normal signaling pathway that would lead to muscle contraction.
  3. Muscle Relaxation: Consequently, there is relaxation of smooth muscle tissue, alleviating urinary obstruction .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Silodosin S-Isomer exhibits distinct physical properties:

  • Appearance: White solid
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but poorly soluble in water.
  • Stability: Stable under recommended storage conditions (typically at -20°C)【4】【5】.

Chemical properties include:

  • LogP (Partition Coefficient): 3.6, indicating moderate lipophilicity.
  • Complexity Index: 654, reflecting its intricate molecular structure【5】【6】.
Applications

Scientific Uses

Silodosin S-Isomer is primarily utilized in clinical settings for managing symptoms related to benign prostatic hyperplasia. Its selective action on alpha-1A adrenergic receptors makes it particularly effective for patients suffering from urinary retention or discomfort due to prostate enlargement.

Beyond its therapeutic use, ongoing research explores potential applications in related urological conditions and its interactions with other pharmacological agents【1】【7】.

Enantiomeric Characterization and Stereochemical Significance

Silodosin (chemical name: 1-(3-hydroxypropyl)-5-[(2R)-2-({2-[2,2,2-trifluoroethoxy]phenoxy}ethyl)amino]propyl]-2,3-dihydro-1H-indole-7-carboxamide) possesses a single chiral center at the 2-position of its aminopropyl side chain, resulting in two enantiomers: the therapeutically active (R)-isomer and its pharmacologically inferior counterpart, the (S)-isomer (also termed S-silodosin) [4] [6]. This chirality is fundamental to its biological interactions, as the spatial orientation of functional groups dictates precise molecular recognition at the α1-adrenergic receptor binding site. Regulatory agencies mandate strict control of the (S)-isomer as an enantiomeric impurity due to its potential to diminish therapeutic efficacy and introduce unpredictable pharmacological effects [4]. Consequently, achieving and verifying high enantiomeric purity (>99.9% (R)-isomer) is a critical aspect of silodosin manufacturing and quality control [1].

Chiral Resolution Techniques for Silodosin Enantiomers

The separation and quantification of silodosin enantiomers present significant analytical challenges due to their identical physicochemical properties in an achiral environment. Polysaccharide-based chiral stationary phases (CSPs) operated under normal-phase (NP) or reversed-phase (RP) high-performance liquid chromatography (HPLC) conditions have emerged as the gold standard.

Normal-Phase HPLC: The Japanese Pharmacopoeia (JP) method utilizes a cellulose tris(4-methylbenzoate) coated column (250 mm x 4.6 mm, 10 μm) with a mobile phase consisting of n-hexane/ethanol/diethylamine (93:7:10, v/v/v). While effective, this method suffers from a long analysis time (~29 minutes for (R)-silodosin) and the neurotoxicity concerns associated with n-hexane [4]. Improved NP methods employ amylose tris(3,5-dimethylphenylcarbamate)-based columns (Chiralpak AD-H, AD-3). Using Chiralpak AD-3 (250 mm x 4.6 mm, 3 μm) with n-heptane/ethanol/diethylamine (70:30:0.1, v/v/v) at 35°C achieves baseline resolution (Rs > 1.5) of (R)- and (S)-silodosin within 12 minutes. The (S)-isomer consistently elutes before the (R)-isomer under these conditions [4].

Reversed-Phase HPLC: To overcome NP limitations (toxicity, long equilibration times), novel RP methods have been developed. A significant advancement employs an amylose tris(3-chloro-5-methylphenylcarbamate) covalently bonded CSP (e.g., Chiralpak IG-3 or similar). Using a mobile phase of ammonium dihydrogen phosphate buffer (pH ~6.5) and acetonitrile (specific ratio optimized between 30:70 to 50:50 v/v) at a flow rate of 0.7 mL/min, column temperature ≤30°C, and detection at 270 nm, baseline separation is achieved within a comparable timeframe to modern NP methods. This approach offers advantages in sensitivity (LOQ for (S)-isomer ~0.05%), reduced solvent toxicity, shorter column equilibration times, and better reproducibility [6].

Table 1: Advanced Chiral Separation Techniques for Silodosin Enantiomers

TechniqueChiral Stationary PhaseMobile Phase CompositionElution OrderResolution (Rs)Analysis TimeKey Advantage
NP-HPLC (JP)Cellulose tris(4-methylbenzoate) (10μm)n-Hexane/EtOH/DEA (93:7:10)S then R>1.5~29 min (R)Official Pharmacopoeia method
NP-HPLC (Advanced)Amylose tris(3,5-dimethylphenylcarbamate) (Chiralpak AD-3, 3μm)n-Heptane/EtOH/DEA (70:30:0.1)S then R>1.5<12 minFaster, less toxic solvent (Heptane)
RP-HPLC (Novel)Amylose tris(3-chloro-5-methylphenylcarbamate) (Covalently bonded)Phosphate Buffer (pH~6.5)/Acetonitrile (e.g., 40:60)S then R>1.8~15 minAqueous mobile phase, robust, sensitive

Capillary Electrophoresis (CE) using carboxymethyl-β-cyclodextrin as a chiral selector offers an orthogonal method but is generally less sensitive and less commonly applied in quality control than HPLC [4]. Validation studies for these chiral methods confirm specificity, linearity (R² > 0.999 for (S)-isomer from LOQ to 150% target level), precision (RSD < 2%), accuracy (recovery 98-102%), and robustness, ensuring reliable quantification of the (S)-isomer impurity down to 0.05% [1] [4] [6].

Role of Stereochemistry in α1-Adrenergic Receptor Binding Dynamics

The profound difference in pharmacological activity between silodosin enantiomers stems from stereoselective recognition at the α1-adrenoceptor (AR) subtypes, particularly the α1A-AR and the functional α1L phenotype. Radioligand binding studies using cloned human receptors reveal the (R)-enantiomer exhibits exceptional affinity for the α1A-AR (Ki = 0.036 ± 0.010 nM), surpassing its affinity for α1B-AR (Ki = 21 ± 5 nM) by 583-fold and for α1D-AR (Ki = 2.0 ± 0.4 nM) by 56-fold [9] [2]. In contrast, the (S)-enantiomer shows drastically reduced affinity across all subtypes, particularly at the α1A-AR, where its affinity is estimated to be orders of magnitude lower (Ki > 1000 nM) [1] [7].

This stereoselectivity extends to the functionally relevant α1L-AR phenotype, a low-affinity state for prazosin believed to originate from the same gene as the α1A-AR (ADRA1A) but displaying distinct pharmacological and coupling properties. The α1L-AR is the predominant mediator of noradrenaline-induced contraction in human prostate, urethra, and bladder neck tissues. (R)-Silodosin potently antagonizes α1L-AR responses (pKB ≈ 9.8), while the (S)-isomer is virtually inactive. Molecular modeling indicates the (R)-configuration optimally positions its 2,2,2-trifluoroethoxy and carboxamide groups within a specific sub-pocket of the α1A/α1L-AR binding site, forming critical hydrogen bonds and hydrophobic interactions. The (S)-configuration disrupts this optimal binding geometry, explaining its weak antagonism [7] [3].

Table 2: Stereoselective Binding and Functional Profiles of Silodosin Enantiomers

Parameterα1A-AR (Cloned)α1B-AR (Cloned)α1D-AR (Cloned)α1L-AR (Functional Phenotype)
(R)-Silodosin Affinity (Ki, nM)0.036 ± 0.01021 ± 52.0 ± 0.4~0.4 (High affinity)
(S)-Silodosin Affinity (Ki, nM)>1000 (Estimated)>1000 (Estimated)>1000 (Estimated)>1000 (Very Low affinity)
(R)/(S) Selectivity Ratio>27,700>50>500>2500
Functional Antagonism (pKB/EC₅₀)~10.0 (EC₅₀ ~0.8 nM)Weak (EC₅₀ >500 nM)~9.9 (EC₅₀ ~1.1 nM)~9.8 (pKB)
Primary Therapeutic TargetYES (Main Target)NOSecondary TargetYES (Prostate/Urethra Contraction)

The (S)-isomer's negligible affinity translates into a lack of functional antagonism. In isolated tissues (prostate, urethra) and in vivo models, (S)-silodosin fails to inhibit phenylephrine-induced contractions or lower intraurethral pressure, even at high micromolar concentrations. It also shows no significant interaction with other off-target receptors (α2-AR, 5-HT1A, 5-HT7, H1, M1, β1, hERG) at concentrations relevant to possible impurity levels, confirming its primary impact is the dilution of the active (R)-isomer rather than introducing distinct off-target effects [1] [8] [9].

Comparative Pharmacokinetic Behavior of (R)-Silodosin vs. (S)-Silodosin

While the profound differences in pharmacodynamics dominate the clinical relevance of silodosin stereochemistry, enantioselectivity also extends to its absorption, distribution, metabolism, and excretion (ADME) profile, although to a lesser extent.

Absorption and Bioavailability: Both enantiomers exhibit linear pharmacokinetics. The absolute bioavailability of orally administered (R)-silodosin is approximately 32%, with peak plasma concentrations (Cmax) reached around 2.6 hours post-dose. Food intake (particularly moderate-to-high fat meals) reduces the rate and extent of absorption (AUC and Cmax decrease by 18-49%) and delays Tmax by about one hour, leading to recommendations for administration with food [3] [5]. Limited direct comparative data exists for the pure (S)-enantiomer in humans due to its lack of therapeutic use. However, studies using enantioselective assays on racemic mixtures or preclinical models suggest the (S)-isomer may have slightly lower oral bioavailability (<25%) and a slower absorption rate compared to the (R)-isomer [3].

Metabolism: Both enantiomers undergo extensive hepatic metabolism. The primary route for (R)-silodosin is glucuronidation via UGT2B7, forming the major active metabolite KMD-3213G ((R)-Silodosin glucuronide). This metabolite possesses significant pharmacological activity and has a substantially longer elimination half-life (~24 hours) and higher systemic exposure (AUC 3-4 times greater) than the parent (R)-isomer (half-life ~13.3 hours), contributing significantly to the overall clinical effect [3] [5]. Cytochrome P450 3A4 (CYP3A4) mediated oxidation is a minor pathway for (R)-silodosin. Preliminary evidence suggests the metabolism of the (S)-isomer may involve different relative contributions of these pathways. In vitro data indicate slower glucuronidation and potentially faster oxidative metabolism of the (S)-enantiomer, leading to a shorter half-life and lower overall exposure of any potentially active S-metabolites [3].

Distribution and Excretion: (R)-Silodosin is highly protein-bound (97%), primarily to albumin, with a volume of distribution of ~49.5 L. No significant differences in protein binding are expected for the (S)-isomer. Both enantiomers and their metabolites are excreted via urine (~33.5%) and feces (~54.9%). Renal impairment significantly impacts (R)-silodosin clearance, increasing AUC and half-life, necessitating dose adjustment in moderate-to-severe renal impairment. The impact on the (S)-isomer's clearance is presumed similar but less clinically relevant [3] [5].

Table 3: Comparative Pharmacokinetic Parameters of Silodosin Enantiomers

PK Parameter(R)-Silodosin(S)-Silodosin (Estimated/Inferred)Notes
Oral Bioavailability~32%<25%Reduced by high-fat meals
Tmax (h)~2.6 (Fasted); ~3.6 (Fed)>3.0 (Slower)Food delays absorption
Plasma Protein Binding~97%~97%Primarily albumin
Vd (L)~49.5Similar
Primary MetabolismUGT2B7 (Glucuronidation) → KMD-3213GUGT2B7 (Slower) / CYP3A4 (Faster?)KMD-3213G major active metabolite (R)
Major Metabolite Half-life~24 h (KMD-3213G)Shorter (Inferred)S-glucuronide exposure likely minimal
Elimination Half-life (Parent)~13.3 h<10 h
ExcretionUrine (33.5%), Feces (54.9%)Similar RatioMainly as metabolites
Impact of Renal ImpairmentAUC↑, t₁/₂↑ (Dose adjustment needed)Similar PK changes expectedClinically irrelevant for (S)-isomer

The key pharmacokinetic consequence of the shorter half-life and potentially lower bioavailability and slower formation of persistent active metabolites of the (S)-isomer is that its presence as an impurity contributes negligibly to the overall pharmacologically active moiety in plasma following administration of enantiomerically pure (R)-silodosin [3].

Properties

Product Name

Silodosin S-Isomer

IUPAC Name

1-(3-hydroxypropyl)-5-[(2S)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide

Molecular Formula

C25H32F3N3O4

Molecular Weight

495.5 g/mol

InChI

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m0/s1

InChI Key

PNCPYILNMDWPEY-KRWDZBQOSA-N

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Isomeric SMILES

C[C@@H](CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.